6-Fluoro-5-methylpyridin-3-amine

Description

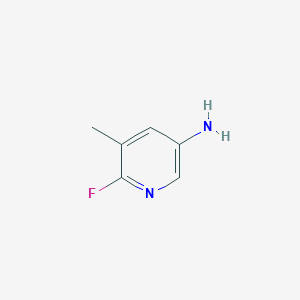

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADQKKYTJHXBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620667 | |

| Record name | 6-Fluoro-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186593-48-6 | |

| Record name | 6-Fluoro-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186593-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Fluorinated Pyridine Derivatives

Fluorinated pyridine (B92270) derivatives are of paramount importance in contemporary chemical and biological research. The inclusion of fluorine atoms into a pyridine scaffold can dramatically alter the molecule's properties. nih.govmdpi.com Fluorine's high electronegativity and small size can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com These characteristics make fluorinated pyridines valuable building blocks in the design of new pharmaceuticals and agrochemicals. chemeurope.comuni-muenster.de In medicinal chemistry, for instance, the introduction of fluorine can enhance the efficacy and pharmacokinetic profile of a drug candidate. mdpi.com

Pyridine itself is a fundamental heterocyclic compound, and its derivatives are found in a wide array of biologically active molecules, including vitamins and coenzymes. nih.govwikipedia.org The pyridine scaffold is considered a "privileged" structure in drug discovery, meaning it is a recurring motif in successful drugs. rsc.org The ability to precisely introduce fluorine atoms into this scaffold opens up new avenues for creating novel compounds with tailored properties. chemeurope.comuni-muenster.de

Research Context and Scope for 6 Fluoro 5 Methylpyridin 3 Amine

Within the broad class of fluorinated pyridines, 6-Fluoro-5-methylpyridin-3-amine has garnered attention as a key intermediate and building block. Its specific substitution pattern—a fluorine atom at the 6-position, a methyl group at the 5-position, and an amine group at the 3-position—provides a unique combination of electronic and steric properties. This particular arrangement makes it a valuable precursor for the synthesis of more complex molecules with potential applications in various research areas.

The research scope for this compound primarily revolves around its utility in organic synthesis and medicinal chemistry. Scientists are exploring its reactivity and how it can be incorporated into larger, more elaborate molecular architectures. The presence of the amine and fluorine substituents allows for a variety of chemical transformations, making it a versatile tool for synthetic chemists.

Overview of Academic Research Approaches to Pyridin 3 Amine Scaffolds

The study of pyridin-3-amine scaffolds, including 6-Fluoro-5-methylpyridin-3-amine, employs a range of established and innovative research methodologies. A significant focus of research is on the development of efficient and selective synthesis methods. nih.gov This often involves multi-step reaction sequences, starting from readily available precursors. google.com

A common strategy involves the functionalization of the pyridine (B92270) ring through various chemical reactions. For instance, the bromine and fluorine atoms on related pyridine derivatives can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions. smolecule.com Coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are also frequently employed to build more complex molecules from these scaffolds. smolecule.com

In the context of drug discovery, researchers utilize computational methods, such as molecular docking, to predict how these compounds might interact with biological targets. mdpi.com These in silico studies help to guide the synthesis of new derivatives with improved biological activity. The synthesized compounds are then subjected to in vitro assays to evaluate their efficacy against specific diseases or biological processes. acs.org

The table below provides a summary of the key properties of this compound.

| Property | Value |

| CAS Number | 186593-48-6 |

| Molecular Formula | C6H7FN2 |

| Molecular Weight | 126.13 g/mol |

| IUPAC Name | This compound |

| Synonyms | 5-Amino-2-fluoro-3-methylpyridine |

This data is compiled from publicly available chemical databases. acubiochem.commatrix-fine-chemicals.com

Advanced Synthetic Methodologies for this compound and its Analogs

The synthesis of substituted pyridines, such as this compound, is a focal point in medicinal and materials chemistry due to the prevalence of the pyridine scaffold in pharmaceuticals and functional materials. The precise installation of substituents—fluoro, methyl, and amino groups—onto the pyridine core requires sophisticated and regioselective synthetic strategies. This article details advanced methodologies for the synthesis of this compound and its derivatives, covering key functionalization techniques.

Computational Chemistry Investigations of 6 Fluoro 5 Methylpyridin 3 Amine and Its Molecular Interactions

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. rasayanjournal.co.in It is particularly effective for studying organic molecules like 6-Fluoro-5-methylpyridin-3-amine, providing a balance between accuracy and computational cost. DFT calculations help elucidate the molecule's structural and electronic characteristics, which are fundamental to understanding its reactivity. rasayanjournal.co.in

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. rasayanjournal.co.innih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov This charge transfer is a fundamental aspect of chemical reactions. For this compound, the distribution of these orbitals is influenced by its substituents. The electron-donating amino group and the electron-withdrawing fluorine atom play significant roles in shaping the electron density of the HOMO and LUMO. Typically, the HOMO is located on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient areas, indicating likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating capacity. Higher energy suggests a better electron donor. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting capacity. Lower energy suggests a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) | The energy difference between ELUMO and EHOMO. | A small gap signifies high chemical reactivity, low kinetic stability, and high polarizability. nih.gov A large gap implies high stability. mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.net It is used to predict how a molecule will interact with other chemical species and to identify sites susceptible to electrophilic and nucleophilic attack. nih.gov

The MEP map uses a color scale to represent different potential values.

Red/Yellow: Regions of negative electrostatic potential, rich in electrons. These areas are prone to attack by electrophiles and are associated with nucleophilic character. In this compound, these regions would likely be concentrated around the electronegative fluorine and nitrogen atoms. researchgate.netresearchgate.net

Blue: Regions of positive electrostatic potential, which are electron-deficient. These sites are susceptible to attack by nucleophiles. The hydrogen atoms of the amine group are typical positive sites. researchgate.net

Green: Areas of neutral or near-zero potential.

By analyzing the MEP map, chemists can predict the molecule's hydrogen bonding capabilities and other non-covalent interactions, which are crucial for its biological activity. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the intramolecular charge transfer (ICT) that contributes to molecular stability. malayajournal.org The strength of these donor-acceptor interactions is measured by the second-order perturbation energy, E(2). malayajournal.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transition Analysis

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). scirp.org This method calculates the excitation energies, corresponding wavelengths, and oscillator strengths (f) of electronic transitions. scirp.org

The oscillator strength indicates the probability of a specific electronic transition occurring upon absorption of light. A high oscillator strength corresponds to an intense peak in the UV-Vis spectrum. TD-DFT analysis can identify the nature of these transitions, such as n→π* (from a non-bonding orbital to a pi-antibonding orbital) or π→π* (from a pi-bonding orbital to a pi-antibonding orbital). nih.govscirp.org For this compound, TD-DFT would predict how the molecule absorbs light and which molecular orbitals are involved in its primary electronic transitions.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or enzyme. mdpi.com This method is essential in drug discovery for screening potential drug candidates. mdpi.com The results are often expressed as a binding energy or docking score, where a lower (more negative) value typically indicates a stronger, more stable interaction. mdpi.com

Given that many pyridine (B92270) derivatives exhibit biological activity, this compound could be a candidate for docking studies against various therapeutic targets, such as kinases, proteases, or other enzymes implicated in disease. mdpi.comresearchgate.net The simulation would identify key interactions, like hydrogen bonds or hydrophobic contacts, between the amine, fluorine, and methyl groups of the ligand and the amino acid residues in the protein's active site. Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time.

Quantum Chemical Descriptors and their Correlation with Structure-Reactivity Relationships

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity and stability of a molecule. ajchem-a.com These descriptors provide a quantitative basis for structure-activity relationship (QSAR) studies. rasayanjournal.co.in

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or molecule to attract electrons. mdpi.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness. Soft molecules are more reactive. mdpi.com |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the energy stabilization when the system acquires additional electronic charge. mdpi.com |

These calculated descriptors for this compound would allow for a quantitative comparison of its reactivity against other related compounds, aiding in the rational design of molecules with desired properties. A high electrophilicity index, for instance, would characterize the molecule as a strong electrophile. rasayanjournal.co.in

Solvent Effects on Molecular Conformation and Electronic Properties

The chemical environment plays a critical role in determining the behavior of a molecule. For a compound such as this compound, which possesses polar functional groups (a fluoro group and an amino group), the surrounding solvent can significantly influence its three-dimensional structure (conformation) and its electronic characteristics. Computational chemistry provides powerful tools to investigate these interactions, offering insights into how the molecule behaves in different media, from nonpolar organic solvents to polar aqueous environments.

Theoretical Approach to Modeling Solvent Effects

Computational studies typically model solvent effects using implicit or explicit solvation models. A widely used and effective method is the Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous medium with a specific dielectric constant (ε), and the solute molecule is placed within a cavity in this medium. The model then calculates the electrostatic interactions between the solute and the surrounding continuum. This method allows for the efficient calculation of molecular properties in various solvents, revealing trends related to solvent polarity. researchgate.netnih.gov

Impact on Molecular Conformation

The presence of a solvent can alter the conformational preferences of this compound. While the pyridine ring itself is rigid, the orientation of the amino (-NH₂) and methyl (-CH₃) groups can be affected. Solvents, particularly polar ones, can stabilize certain conformations through dipole-dipole interactions or hydrogen bonding.

For instance, the planarity of the amino group relative to the pyridine ring is a key conformational parameter. In the gas phase or nonpolar solvents, the molecule might adopt a specific geometry. However, in polar, protic solvents like water or ethanol, hydrogen bonding between the solvent and the nitrogen and hydrogen atoms of the amino group can occur. mdpi.com This interaction can influence the C-N bond length and the pyramidalization at the nitrogen atom.

A detailed computational investigation would analyze key geometric parameters in a range of solvents with varying dielectric constants.

Table 1: Key Geometrical Parameters for Conformational Analysis of this compound in Different Solvents.

| Parameter | Description | Expected Influence of Solvent Polarity |

|---|---|---|

| Bond Lengths (Å) | ||

| C3-N(H₂) | Carbon-Nitrogen bond of the amino group | May slightly shorten or lengthen depending on hydrogen bonding and polarization. |

| C6-F | Carbon-Fluorine bond | Generally stable, but can be influenced by strong electrostatic fields. |

| Dihedral Angles (°) | ||

| H-N-C3-C2 | Defines the rotation of the amino group | Significant changes expected, especially in protic solvents, due to hydrogen bonding. |

This table represents a theoretical framework for analysis. Specific values would be obtained from quantum chemical calculations.

Influence on Electronic Properties

The electronic properties of this compound are highly susceptible to the solvent environment. As solvent polarity increases, the molecule's electron distribution can be polarized, leading to changes in several key electronic descriptors.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energies of these orbitals, and consequently the HOMO-LUMO energy gap (ΔE), are modulated by the solvent. Generally, polar solvents tend to stabilize both the HOMO and LUMO, but often to different extents. A decrease in the HOMO-LUMO gap in polar solvents typically indicates increased reactivity. Studies on similar structures, like other halogenated pyridines, have shown that while molecular geometry may be slightly influenced by solvent polarity, the electronic properties and chemical reactivity are often seriously affected. researchgate.net

Table 2: Predicted Electronic Property Changes for this compound with Increasing Solvent Polarity.

| Electronic Property | Expected Trend with Increasing Solvent Polarity | Rationale |

|---|---|---|

| Total Energy | Decrease | Stabilization of the polar solute by the polar solvent. nih.gov |

| Dipole Moment (μ) | Increase | Induced polarization of the molecule's electron cloud by the solvent's reaction field. |

| HOMO Energy | Stabilization (Decrease in Energy) | Favorable interaction of the electron-donating regions with the polar solvent. |

| LUMO Energy | Stabilization (Decrease in Energy) | Favorable interaction of the electron-accepting regions with the polar solvent. |

| HOMO-LUMO Gap (ΔE) | Likely Decrease | Differential stabilization of HOMO and LUMO, often leading to a smaller gap and higher reactivity. researchgate.net |

This table outlines expected trends based on established computational chemistry principles. Specific values require dedicated DFT/PCM calculations.

Advanced Spectroscopic and Analytical Methodologies for Research on 6 Fluoro 5 Methylpyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 6-Fluoro-5-methylpyridin-3-amine. Both ¹H and ¹³C NMR provide detailed information about the molecule's framework.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals confirm the arrangement of hydrogen atoms within the molecule. The aromatic protons on the pyridine (B92270) ring, the protons of the methyl group, and the amine protons will each appear at distinct chemical shifts.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. bas.bg The chemical shifts of the carbon atoms are influenced by their local electronic environment, including the effects of the electron-withdrawing fluorine atom and the electron-donating amino and methyl groups. bas.bg For instance, the carbon atom directly bonded to the fluorine atom (C6) will exhibit a characteristic large coupling constant (¹JCF) in the ¹³C NMR spectrum. amazonaws.com Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often employed to establish the connectivity between protons and carbons, providing definitive structural assignment. mdpi.com

Table 1: Representative NMR Data for Pyridine Derivatives This table presents typical chemical shift ranges for protons and carbons in substituted pyridines to illustrate the expected values for this compound. Actual values can vary based on solvent and experimental conditions.

| Nucleus | Position | Expected Chemical Shift (ppm) | Typical Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H2 | 7.5 - 8.5 | d or s | Influenced by adjacent fluorine. |

| ¹H | H4 | 6.5 - 7.5 | d or s | Influenced by adjacent amine. |

| ¹H | -CH₃ | 2.0 - 2.5 | s | Singlet for the methyl group. |

| ¹H | -NH₂ | 3.0 - 5.0 | br s | Broad singlet, may exchange with D₂O. |

| ¹³C | C2 | 140 - 150 | d (JCF) | Coupled to fluorine. |

| ¹³C | C3 | 140 - 155 | s | Attached to the amino group. |

| ¹³C | C4 | 110 - 125 | d (JCF) | Coupled to fluorine. |

| ¹³C | C5 | 120 - 135 | q | Attached to the methyl group. |

| ¹³C | C6 | 155 - 170 | d (¹JCF) | Directly bonded to fluorine. |

d = doublet, s = singlet, br s = broad singlet, q = quartet, JCF = carbon-fluorine coupling constant

Mass Spectrometry (MS) Applications in Derivatization Characterization and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. acubiochem.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₆H₇FN₂. mdpi.com

In research, MS is critical for characterizing derivatives of this compound. When the compound is used as a building block in the synthesis of more complex molecules, MS is used to confirm the success of the chemical reactions by identifying the mass of the new, larger products.

Furthermore, in metabolic studies, MS is employed to identify metabolites of this compound. After administration to a biological system, the compound may be modified by enzymes. Techniques like liquid chromatography-mass spectrometry (LC-MS) can separate these metabolites from the parent compound and provide their mass-to-charge ratios, which is the first step in elucidating their structures. bldpharm.combldpharm.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by measuring the vibrational frequencies of its bonds.

IR spectroscopy is particularly useful for identifying the N-H stretches of the amine group, which typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic ring are observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region. The C-F bond stretch will also have a characteristic absorption, typically in the 1000-1400 cm⁻¹ range. amazonaws.com

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for determining the purity of this compound. acubiochem.com These methods separate the compound from any impurities, starting materials, or byproducts from its synthesis. bldpharm.com

In a typical HPLC or UPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the mixture separate based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each component as it elutes. The purity of the sample is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks. These techniques are also invaluable for monitoring the progress of chemical reactions involving this compound.

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids. mdpi.com If a suitable single crystal of this compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice. researchgate.net

The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of bond lengths, bond angles, and torsional angles with very high precision. This data provides unequivocal confirmation of the compound's connectivity and stereochemistry. Furthermore, X-ray crystallography reveals information about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical properties and how it packs in the solid state. mdpi.comresearchgate.net

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-6-methylpyridine |

| 2-fluoro-3-methylpyridine |

| 5-methylpyridin-2-amine |

| 3-Amino-6-fluoro-4-methylpyridine |

| 5-Fluoro-6-methylpyridin-3-amine |

| 5-Fluoro-4-methylpyridin-3-amine |

| 6-fluoro-N-methylpyridin-3-amine |

| 2-amino-5-methylpyridine |

| 2-Amino-6-methylpyridine |

| (5-Fluoro-6-methylpyridin-3-yl)methanamine dihydrochloride |

| 5-Fluoro-6-methoxypyridin-3-amine |

| 4-Fluoro-6-methoxy-5-methylpyridin-3-amine |

| 6-bromo-2-fluoro-5-methylpyridin-3-amine |

| METHYL 6-FLUORO-5-METHYLPYRIDINE-3-CARBOXYLATE |

| 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one |

| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine |

Applications of 6 Fluoro 5 Methylpyridin 3 Amine in Medicinal Chemistry and Drug Discovery

Scaffold Development for Novel Therapeutic Agents and Ligands

The 6-fluoro-5-methylpyridin-3-amine scaffold is a key component in the creation of new therapeutic agents and ligands. The pyridine (B92270) ring is a common feature in many biologically active compounds, and the strategic placement of a fluorine atom and a methyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability. mdpi.com The aminopyridine portion of the molecule provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds.

The utility of this scaffold is evident in the development of inhibitors for various enzymes and receptors. For instance, derivatives of 6-fluoro-N-methylpyridin-3-amine have been synthesized and evaluated as potent imaging agents for lysine-specific demethylase 1 (LSD1), an important target in cancer therapy. acs.org The incorporation of the fluorinated pyridine moiety was a deliberate design choice to introduce a fluorine atom for potential radiolabeling. acs.org

Design and Synthesis of Drug Candidates Incorporating the this compound Moiety

The design and synthesis of drug candidates that include the this compound moiety often involve multi-step synthetic sequences. A common strategy is the condensation of this compound with a carboxylic acid or its activated derivative to form an amide bond. This approach has been successfully employed in the synthesis of various biologically active molecules. acs.org

For example, in the development of fibroblast growth factor receptor 4 (FGFR4) inhibitors for hepatocellular carcinoma, a series of aminopyrimidine derivatives were designed and synthesized. nih.gov These compounds feature a substituted aminopyrimidine core, and while not directly using this compound, the principles of using fluorinated and methylated aminopyridine-like structures are highlighted. The synthesis of these complex molecules often requires careful planning and execution of multiple chemical reactions, including coupling reactions and functional group manipulations. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental in drug discovery, guiding the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. drugdesign.org For derivatives of this compound, SAR studies have revealed key insights into the structural requirements for biological activity.

| Derivative Modification | Impact on Activity | Reference |

| Introduction of a fluorine atom | Can enhance metabolic stability and binding affinity. | mdpi.com |

| Alteration of substituent positions | Significantly affects the antiproliferative activity of pyridine derivatives. | mdpi.com |

| Addition of methoxy (B1213986) groups | Increasing the number of these groups can lead to increased activity in certain pyridine derivatives. | mdpi.com |

Development of Positron Emission Tomography (PET) Imaging Tracers

The fluorine atom in this compound makes it an attractive precursor for the development of 18F-labeled positron emission tomography (PET) imaging tracers. nih.gov PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. The development of novel PET tracers is crucial for diagnosing and understanding various diseases, including cancer and neurodegenerative disorders. mdpi.com

The synthesis of these tracers typically involves the introduction of the positron-emitting radionuclide 18F onto the molecule. The presence of a fluorine atom in the precursor can facilitate this radiolabeling process through isotopic exchange or by providing a site for nucleophilic fluorination.

Tau Protein Imaging Agents for Neurodegenerative Diseases

Aggregated tau protein is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. PET imaging of tau pathology is a valuable tool for diagnosis and for monitoring disease progression. The this compound scaffold has been utilized in the development of novel PET tracers for imaging tau aggregates. acs.org

For instance, a derivative, N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), was identified as a potent and selective binder to aggregated tau. acs.org This tracer demonstrated a favorable pharmacokinetic profile and no significant off-target binding in preclinical studies, highlighting the potential of this chemical scaffold in developing effective tau imaging agents. acs.org

Radioligands for Ion Channels (e.g., K+ channels)

Voltage-gated potassium (K+) channels are important targets for imaging demyelination in neurological disorders. nih.gov A derivative of this compound, specifically 5-methyl-3-fluoro-4-aminopyridine ([18F]5Me3F4AP), has been developed as a PET radioligand for these channels. nih.govbiorxiv.org

Preclinical studies have shown that [18F]5Me3F4AP can effectively cross the blood-brain barrier and has comparable kinetics to the first-generation tracer, [18F]3F4AP. nih.govbiorxiv.org Importantly, in vitro studies suggest that 5Me3F4AP has a slower metabolic rate, which could lead to improved metabolic stability and brain uptake in humans. nih.govbiorxiv.org These findings indicate that [18F]5Me3F4AP is a promising candidate for neuroimaging applications. nih.govbiorxiv.org

| PET Tracer Candidate | Target | Potential Application | Key Findings | Reference |

| [18F]JNJ-64326067 | Aggregated Tau Protein | Alzheimer's Disease | Potent and selective binding, favorable pharmacokinetics. | acs.org |

| [18F]5Me3F4AP | Voltage-gated K+ Channels | Demyelinating Disorders | Good blood-brain barrier penetration, potentially improved metabolic stability. | nih.govbiorxiv.org |

Role as a Key Intermediate in Complex Pharmaceutical Syntheses (e.g., Lumacaftor Analogues)

Beyond its direct use in drug candidates, this compound and its close structural relatives serve as key intermediates in the synthesis of complex pharmaceutical compounds. An important example is the synthesis of analogues of Lumacaftor, a drug used to treat cystic fibrosis. sci-hub.se

Emerging Research Areas and Future Directions for 6 Fluoro 5 Methylpyridin 3 Amine

Potential Applications in Material Science and Advanced Electronic Materials

The exploration of fluorinated organic compounds in material science is a rapidly expanding field, driven by the unique properties that fluorine imparts, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. mdpi.com While direct research on 6-Fluoro-5-methylpyridin-3-amine in this context is still emerging, the broader class of fluorinated pyridines and related heterocyclic compounds shows considerable promise for applications in advanced materials.

The electronic properties of compounds analogous to this compound suggest their potential use as building blocks for electronic materials. smolecule.com The pyridine (B92270) ring, an electron-deficient system, combined with the strong electron-withdrawing nature of fluorine and the electronic influence of the amino and methyl groups, can create molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is critical for the design of:

Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatics are often used in the charge-transporting or emissive layers of OLEDs to improve device efficiency and stability. The specific substitution pattern of this compound could be leveraged to create novel host or dopant materials.

Organic Photovoltaics (OPVs): The electronic characteristics of fluorinated pyridines can be harnessed to design new donor or acceptor materials for OPV cells, potentially enhancing charge separation and transport.

Polymers and Coatings: The incorporation of fluorinated pyridine moieties into polymer backbones can lead to materials with improved durability, resistance to environmental factors, and specialized surface properties. mdpi.comchemimpex.com Perfluoropyridine, for instance, has been used to create fluoropolymers with enhanced structural and oxidative stability for applications in the aerospace industry. mdpi.com

Future research will likely focus on synthesizing polymers and oligomers incorporating the this compound unit and characterizing their photophysical and electronic properties.

Chemoinformatic and Machine Learning Approaches for Derivative Design and Prediction

Modern drug discovery and material science are increasingly reliant on computational tools to accelerate the design and prediction of properties of novel molecules. Chemoinformatic and machine learning (ML) models are becoming indispensable for navigating vast chemical spaces to identify derivatives with optimized characteristics.

For this compound, these computational approaches can be applied to:

Predict Physicochemical Properties: ML models, trained on large datasets of existing compounds, can predict properties such as solubility, lipophilicity, and electronic characteristics for virtual derivatives of this compound. arxiv.org This allows for the in silico screening of thousands of potential structures without the need for immediate synthesis.

Structure-Activity Relationship (SAR) Studies: By analyzing how small structural modifications to the parent compound affect a desired property (e.g., binding affinity to a biological target), chemoinformatic tools can build predictive SAR models. nih.gov These models can guide the rational design of new derivatives with enhanced activity. For example, ML algorithms can predict the site selectivity of reactions, which is crucial for planning synthetic routes for new derivatives. researchgate.net

Virtual Screening and Docking: In drug discovery, the 3D structure of this compound derivatives can be computationally docked into the active site of a target protein. atomwise.com ML models can then score these interactions to predict which derivatives are most likely to be active, prioritizing them for synthesis and biological testing. nih.govatomwise.com

A typical workflow for the computational design of new derivatives is outlined in the table below.

| Step | Description | Computational Tools |

| 1. Library Generation | Create a virtual library of derivatives by systematically modifying the this compound scaffold. | RDKit, ChemDraw |

| 2. Feature Calculation | Calculate molecular descriptors (e.g., fingerprints, physicochemical properties) for each virtual compound. | PaDEL-Descriptor, Mordred |

| 3. Property Prediction | Use pre-trained Machine Learning models to predict properties of interest (e.g., bioactivity, toxicity, material properties). | Scikit-learn, TensorFlow |

| 4. Docking & Scoring | For biological applications, dock high-potential candidates into a target protein's binding site and score the interaction. | AutoDock, Glide |

| 5. Prioritization | Rank the virtual derivatives based on predicted properties and docking scores to select a small, diverse set for synthesis. | Data analysis and visualization tools |

The application of these in silico methods can significantly reduce the time and cost associated with identifying lead compounds in both materials and medicinal chemistry.

Green Chemistry Principles in the Synthesis of Fluorinated Pyridine Compounds

The synthesis of organofluorine compounds has traditionally involved harsh reagents and conditions. However, the principles of green chemistry are driving innovation towards more sustainable and environmentally friendly synthetic methods. dovepress.com Future research into the synthesis of this compound and its derivatives will undoubtedly focus on these principles.

Key areas of development include:

Catalytic C-H Fluorination: A major goal is to move away from multi-step syntheses that require pre-functionalization of the pyridine ring. Direct C-H fluorination, using transition-metal catalysts, offers a more atom-economical route. dovepress.com While challenging, developing a selective C-H fluorination method for a precursor to this compound would represent a significant advance.

Use of Safer Fluorinating Reagents: Traditional reagents like elemental fluorine are highly hazardous. Research is focused on developing and utilizing milder, more selective, and safer fluorinating agents, such as Selectfluor®. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, higher yields, and the ability to safely handle hazardous intermediates. Applying flow chemistry to the fluorination and subsequent functionalization steps in the synthesis of this compound could lead to more efficient and scalable production.

Alternative Solvents: Reducing the reliance on volatile and often toxic organic solvents is a core tenet of green chemistry. Research into using more benign solvents, such as ionic liquids or even water, for the synthesis of fluorinated pyridines is an active area of investigation.

The table below compares traditional and potential green synthetic approaches for fluorinated pyridines.

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Fluorine Source | Hazardous reagents (e.g., F₂, HF) | Safer, selective reagents (e.g., Selectfluor®, KF) dovepress.comnih.gov |

| Methodology | Multi-step synthesis with pre-functionalization | Direct C-H functionalization, catalytic methods dovepress.comnih.gov |

| Solvents | Volatile organic compounds (VOCs) | Benign solvents (e.g., water, ionic liquids), solvent-free conditions |

| Process | Batch processing | Continuous flow chemistry |

| Energy | High temperatures, prolonged reaction times | Microwave-assisted synthesis, catalysis to lower activation energy |

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can become more sustainable, cost-effective, and environmentally responsible.

Collaborative Research Initiatives and Translational Studies in Chemical Biology

The unique structural and electronic features of this compound make it an attractive scaffold for chemical biology research. Chemical biology utilizes small molecules as tools to probe and modulate biological systems, ultimately translating basic scientific discoveries into therapeutic applications.

Future directions in this area will likely involve interdisciplinary collaborations:

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, this compound is an ideal candidate for FBDD campaigns. In this approach, small molecular "fragments" are screened for weak binding to a biological target. Promising fragments are then elaborated or combined to create more potent lead compounds. Collaborative efforts between synthetic chemists, structural biologists (for X-ray crystallography or NMR), and computational chemists are essential for the success of FBDD.

Development of Chemical Probes: Derivatives of this compound could be developed as selective chemical probes to study the function of specific proteins (e.g., kinases, enzymes) within a cellular context. This often involves attaching reporter tags (like biotin or a fluorophore) to the core molecule, requiring expertise in bioconjugation chemistry.

PET Imaging Tracers: The fluorine atom offers a strategic site for the introduction of the positron-emitting isotope Fluorine-18 ([¹⁸F]). This would enable the development of [¹⁸F]-labeled derivatives of this compound as tracers for Positron Emission Tomography (PET) imaging. researchgate.net PET is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research to visualize and quantify biological processes. Developing a novel PET tracer requires a collaborative team of radiochemists, pharmacologists, and imaging specialists.

Translational studies will focus on moving promising compounds identified in these initial stages from the laboratory toward clinical applications. This involves extensive preclinical evaluation, including studies on pharmacokinetics, pharmacodynamics, and toxicology, often conducted in partnership between academic research institutions and pharmaceutical companies.

Q & A

Q. What are the recommended synthetic routes for 6-Fluoro-5-methylpyridin-3-amine, and how do substituent positions influence reactivity?

Methodological Answer: A practical approach involves adapting cross-coupling reactions for pyridine derivatives. For example, halogenated intermediates (e.g., 5-bromo-4-fluoro-pyridin-3-amine) can undergo Suzuki-Miyaura coupling with methyl boronic acids to introduce the methyl group at the 5-position. Fluorination can be achieved via nucleophilic aromatic substitution (e.g., using KF in DMF) or via directed ortho-metalation strategies. The electron-withdrawing fluorine atom at the 6-position enhances the reactivity of adjacent positions for substitution, while steric hindrance from the methyl group at C5 may necessitate optimized coupling conditions (e.g., Pd catalysis, elevated temperatures) .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- HPLC : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% recommended for biological assays) .

- NMR : H and F NMR are critical for confirming substitution patterns. The fluorine atom at C6 will show a distinct F signal (δ ~ -110 to -120 ppm), while the methyl group at C5 will appear as a singlet (~δ 2.3 ppm) in H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHFN), with a molecular ion peak at m/z 139.0675 .

Q. What are the key stability considerations for storing and handling this compound?

Methodological Answer:

- Storage : Store under inert gas (N or Ar) at -20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture due to potential amine degradation .

- Light Sensitivity : Protect from UV light, as fluorinated pyridines may undergo photolytic cleavage of the C-F bond. Use amber glass vials for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.